REACTION_CXSMILES
|
[C:1]([C:3]1[C:4]([F:9])=[N:5][CH:6]=[CH:7][CH:8]=1)#[N:2]>CCO>[NH2:2][CH2:1][C:3]1[C:4]([F:9])=[N:5][CH:6]=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C(=NC=CC1)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for three hours (followed by TLC)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was flushed with argon
|
Type
|
ADDITION
|
Details
|
while under a blanket of argon, 60 mg of 10% Pd/C (20% by weight), was added
|
Type
|
CUSTOM
|
Details
|
The system was then sealed by septum
|
Type
|
ADDITION
|
Details
|
A hydrogen balloon was then added
|
Type
|
FILTRATION
|
Details
|
filtered (keeping catalyst wet)
|
Type
|
CUSTOM
|
Details
|
The resulting solution was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC=1C(=NC=CC1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.28 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |